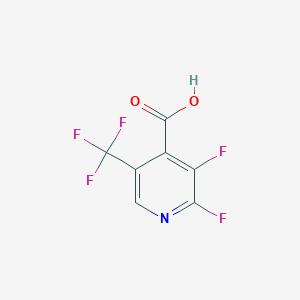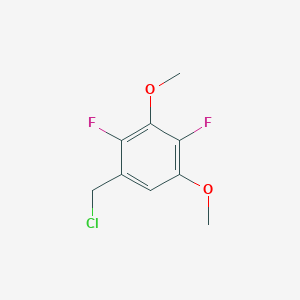
1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene is an aromatic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and two methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene typically involves the chloromethylation of 2,4-difluoro-3,5-dimethoxybenzene. This reaction can be catalyzed by zinc iodide (ZnI2) in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds efficiently, yielding the desired chloromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethyl)-2,4-difluorobenzene
- 1-(Chloromethyl)-3,5-dimethoxybenzene
- 1-(Chloromethyl)-2,4-dimethoxybenzene
Comparison: 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C9H9ClF2O2 |
|---|---|
Molekulargewicht |
222.61 g/mol |
IUPAC-Name |
1-(chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H9ClF2O2/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3H,4H2,1-2H3 |
InChI-Schlüssel |
CUNQLXQANYIJAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)CCl)F)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)

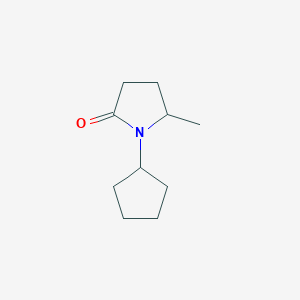
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
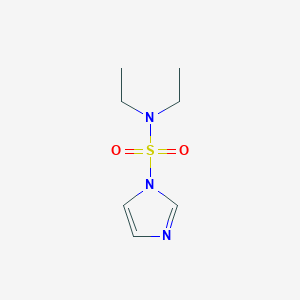
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

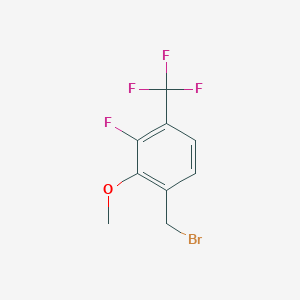
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
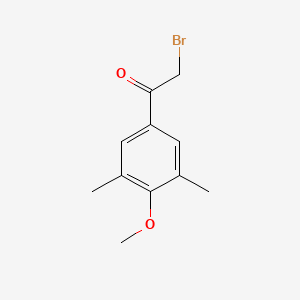
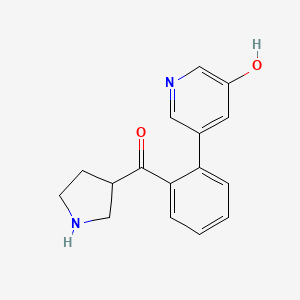
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
